molecular formula C13H17N5O B5474924 1-[2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)ethyl]pyrrolidin-2-one

1-[2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)ethyl]pyrrolidin-2-one

Cat. No.: B5474924
M. Wt: 259.31 g/mol
InChI Key: KFGPWZKRKPEANJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions . For instance, imidazole derivatives can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of “1-[2-(5’-methyl-1H,3’H-2,4’-biimidazol-1-yl)ethyl]pyrrolidin-2-one” can be inferred from its name. It likely contains a pyrrolidinone ring, which is a five-membered ring with one oxygen and one nitrogen atom , and an imidazole ring, which is a five-membered ring with two nitrogen atoms .

Properties

IUPAC Name

1-[2-[2-(5-methyl-1H-imidazol-4-yl)imidazol-1-yl]ethyl]pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-10-12(16-9-15-10)13-14-4-6-18(13)8-7-17-5-2-3-11(17)19/h4,6,9H,2-3,5,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGPWZKRKPEANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)C2=NC=CN2CCN3CCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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